

# 3-Chloro-N-(3-hydroxyphenyl)propanamide: A Versatile Synthetic Intermediate

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## Compound of Interest

Compound Name: 3-Chloro-N-(3-hydroxyphenyl)propanamide

Cat. No.: B1357454

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## Application Note

## Abstract

**3-Chloro-N-(3-hydroxyphenyl)propanamide** is a chemical compound primarily utilized as a versatile intermediate in organic synthesis. Its structural features, including a reactive chloro group and a functionalized phenyl ring, make it a valuable building block for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical field. While it is recognized as a key precursor in the development of central nervous system (CNS)-active and anti-inflammatory agents, and is also known as an impurity in the manufacturing of the atypical antipsychotic drug Aripiprazole, its direct application as a chemical probe for biological research is not well-documented in publicly available literature. This document outlines the known applications and properties of **3-Chloro-N-(3-hydroxyphenyl)propanamide** and provides a general protocol for its synthesis.

## Introduction

**3-Chloro-N-(3-hydroxyphenyl)propanamide** (CAS No: 50297-40-0) is a propanamide derivative characterized by a chlorine atom on the propyl chain and a hydroxyl group on the phenyl ring.[1][2][3] These functional groups provide reactive sites for further chemical modifications, making it a useful starting material in multi-step synthetic pathways.[4] Its primary role in medicinal chemistry has been as a precursor for the synthesis of pharmacologically active compounds.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Chloro-N-(3-hydroxyphenyl)propanamide** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClNO <sub>2</sub>	[1][2]
Molecular Weight	199.63 g/mol	[1][2]
CAS Number	50297-40-0	[1]
Appearance	Off-white solid	[4]
Boiling Point	429.2 ± 30.0 °C at 760 mmHg	[4]
Storage	2-8°C, dry	

## Applications

The principal application of **3-Chloro-N-(3-hydroxyphenyl)propanamide** is as a synthetic intermediate.

- **Pharmaceutical Synthesis:** It serves as a building block in the development of pharmaceutical compounds, particularly those targeting the central nervous system and inflammatory pathways.[4] The presence of both an amide and a hydroxyl group allows for diverse chemical transformations.[4]
- **Aripiprazole Impurity:** It is recognized as an impurity generated during the synthesis of Aripiprazole, an atypical antipsychotic medication.

Due to a lack of available data, its direct use as a chemical probe to investigate biological systems, including specific protein targets or signaling pathways, cannot be detailed at this time.

## Experimental Protocols

### Synthesis of 3-Chloro-N-(3-hydroxyphenyl)propanamide

The following is a general protocol for the synthesis of **3-Chloro-N-(3-hydroxyphenyl)propanamide** from 3-aminophenol and 3-chloropropionyl chloride.

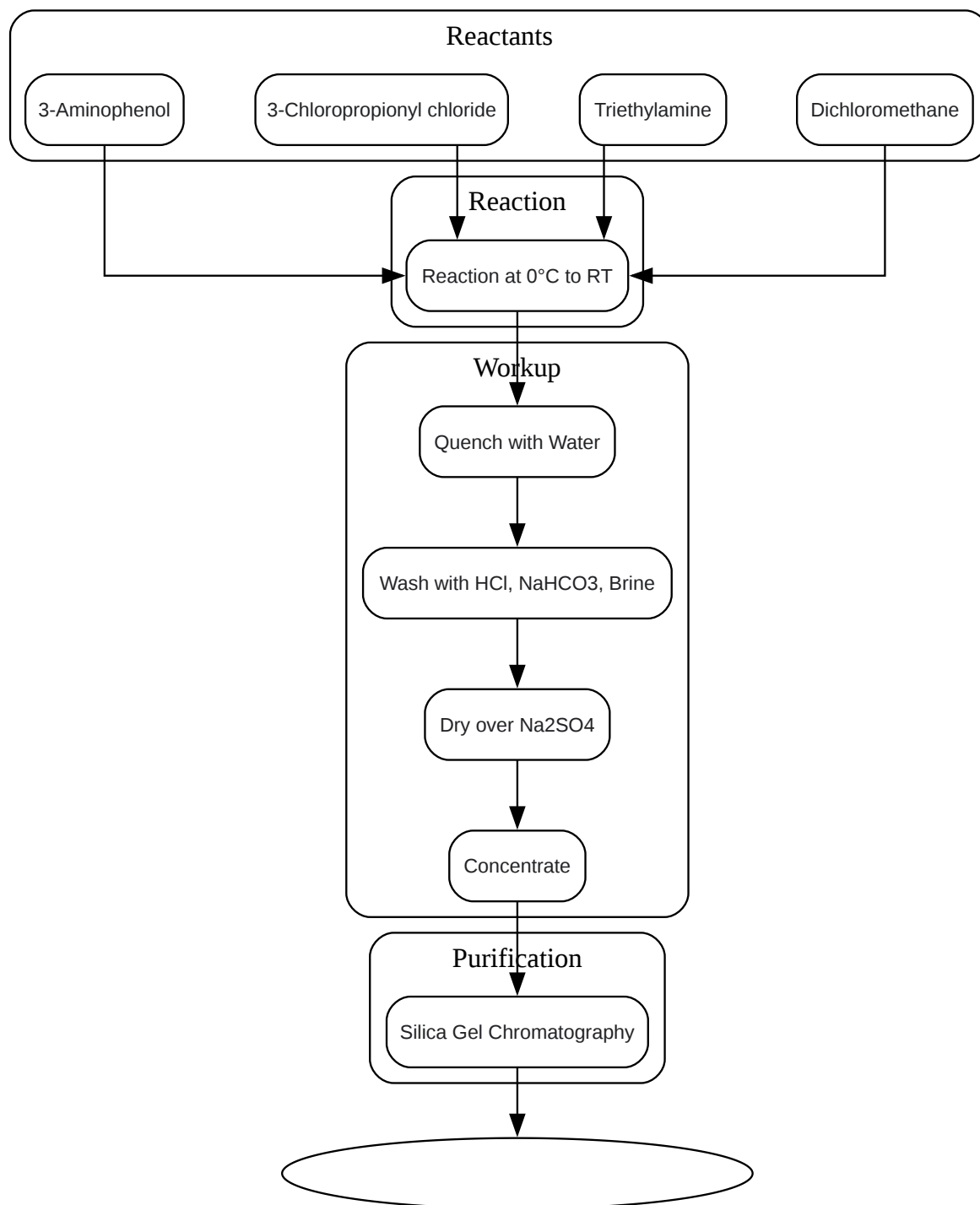
Materials:

- 3-Aminophenol
- 3-Chloropropionyl chloride
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

## Procedure:

- Dissolve 3-aminophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
- Cool the mixture to 0°C in an ice bath.
- Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield **3-Chloro-N-(3-hydroxyphenyl)propanamide** as an off-white solid.

## Visualization of the Synthetic Workflow:



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Caption: Synthetic workflow for **3-Chloro-N-(3-hydroxyphenyl)propanamide**.

## Conclusion

**3-Chloro-N-(3-hydroxyphenyl)propanamide** is a valuable synthetic intermediate with established utility in the preparation of pharmaceutical compounds. While its direct application as a chemical probe is not currently established in the literature, its chemical functionalities suggest potential for the development of novel probes following further research and biological evaluation. Researchers interested in this compound for probe development would first need to identify a biological target of interest and then potentially modify the structure of **3-Chloro-N-(3-hydroxyphenyl)propanamide** to enhance its potency, selectivity, and suitability for biological assays.

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